molecular formula C13H16BrNO2 B6360828 trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate CAS No. 1637781-22-6

trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate

Cat. No. B6360828
CAS RN: 1637781-22-6
M. Wt: 298.18 g/mol
InChI Key: GEQXUJINCDLMHK-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate, also known as t-BPA, is an organic compound commonly used in scientific research. It is a substituted aziridine compound and is a colorless liquid at room temperature. t-BPA is a versatile compound that can be used in a variety of lab experiments and research applications.

Scientific Research Applications

T-BPA is widely used in scientific research due to its versatile properties. It can be used in a variety of experiments, such as the synthesis of new compounds, the study of reaction mechanisms, and the study of enzyme kinetics and drug metabolism. It can also be used in the synthesis of polymers, dyes, and other organic compounds.

Mechanism of Action

The mechanism of action of trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate is not fully understood. It is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. This inhibition can lead to the accumulation of toxic compounds in the body, which can have adverse effects on health.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. Studies have shown that it can interfere with the metabolism of certain drugs and other xenobiotics, leading to the accumulation of toxic compounds in the body. It has also been shown to have an effect on the activity of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

The advantages of using trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate in lab experiments include its low cost, its availability, and its versatility. It can be used in a variety of experiments, such as the synthesis of new compounds, the study of reaction mechanisms, and the study of enzyme kinetics and drug metabolism. The main limitation of this compound is its potential toxicity, which can lead to adverse effects on health.

Future Directions

The potential future directions for trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research into its potential applications in the synthesis of new compounds, the study of reaction mechanisms, and the study of enzyme kinetics and drug metabolism could prove beneficial. Finally, further research into the advantages and limitations of using this compound in lab experiments could be beneficial in determining its optimal use in scientific research.

Synthesis Methods

T-BPA can be synthesized through the reaction of 3-bromophenol and 2-methyl-2-propenenitrile in the presence of a base catalyst. The reaction is carried out in a solvent such as toluene or 1,4-dioxane and is heated to a temperature of about 80°C. The reaction is then quenched with acid and the product is extracted with ether or other organic solvents. The product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

tert-butyl (2S,3R)-3-(3-bromophenyl)aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQXUJINCDLMHK-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.